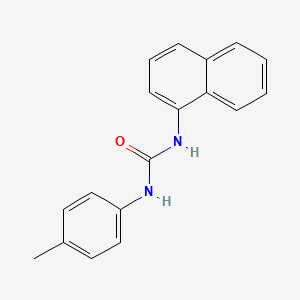

1-(4-Methylphenyl)-3-naphthalen-1-ylurea

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13256-82-1 |

|---|---|

Molecular Formula |

C18H16N2O |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

1-(4-methylphenyl)-3-naphthalen-1-ylurea |

InChI |

InChI=1S/C18H16N2O/c1-13-9-11-15(12-10-13)19-18(21)20-17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3,(H2,19,20,21) |

InChI Key |

IPWHVEFFZGMDFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32 |

solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 1 4 Methylphenyl 3 Naphthalen 1 Ylurea

Classical Approaches for Urea (B33335) Formation

Traditional methods for the synthesis of ureas have been well-established for decades, often relying on reactive intermediates to construct the core urea functionality. These methods are widely used due to their reliability and broad substrate scope.

Isocyanate-Amine Coupling Strategies

The most direct and widely employed method for the synthesis of unsymmetrical ureas is the coupling of an isocyanate with an amine. nih.gov This reaction is typically efficient and proceeds under mild conditions. For the synthesis of 1-(4-Methylphenyl)-3-naphthalen-1-ylurea, this would involve the reaction of 1-naphthyl isocyanate with p-toluidine. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group to form the urea linkage. This reaction is often carried out in an inert solvent, and in many cases, requires no catalyst. nih.govsemanticscholar.org

The reaction is generally high-yielding and clean, making it a preferred method in many synthetic campaigns. The isocyanate starting material can be commercially sourced or prepared in situ from the corresponding amine.

Table 1: Representative Conditions for Isocyanate-Amine Coupling

| Entry | Amine | Isocyanate | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | p-Toluidine | 1-Naphthyl isocyanate | Dichloromethane | Room Temp | 2 | >95 |

| 2 | Aniline | Phenyl isocyanate | Tetrahydrofuran | Room Temp | 1 | 98 |

| 3 | 4-Chloroaniline | 3-Trifluoromethylphenyl isocyanate | Acetone | 40 | 3-4 | 92 |

This table presents representative data for analogous reactions, illustrating typical conditions and yields.

Carbonyl Diimidazole (CDI) Mediated Syntheses

As a safer alternative to highly toxic phosgene, 1,1'-carbonyldiimidazole (CDI) has emerged as a valuable reagent for urea synthesis. nih.gov The CDI-mediated synthesis is typically a two-step, one-pot procedure. In the first step, an amine, such as 1-naphthalenamine, reacts with CDI to form an activated carbamoyl-imidazole intermediate. This intermediate is then reacted with a second amine, p-toluidine, to yield the unsymmetrical urea, this compound. This method avoids the handling of hazardous isocyanates and phosgene. researchgate.netst-andrews.ac.uk

The reaction conditions are generally mild, and the byproducts, imidazole and carbon dioxide, are easily removed. The order of addition of the amines is crucial in directing the synthesis towards the desired unsymmetrical product and avoiding the formation of symmetrical urea byproducts.

Table 2: Representative Conditions for CDI-Mediated Urea Synthesis

| Entry | Amine 1 | Amine 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1-Naphthalenamine | p-Toluidine | Tetrahydrofuran | Room Temp | 12 | 85-95 |

| 2 | Aniline | Benzylamine | Dichloromethane | Room Temp | 8 | 90 |

| 3 | Cyclohexylamine | 4-Fluoroaniline | Acetonitrile | 50 | 10 | 88 |

This table presents representative data for analogous reactions, illustrating typical conditions and yields.

Phosgene/Phosgene Equivalent Methodologies

Historically, phosgene was a primary reagent for the synthesis of isocyanates, which are key precursors to ureas. However, due to its extreme toxicity, safer alternatives have been developed. Triphosgene, a stable, crystalline solid, serves as a phosgene equivalent and is a widely used reagent for the synthesis of ureas. nih.gov The synthesis of this compound using triphosgene would involve the in situ generation of 1-naphthyl isocyanate from 1-naphthalenamine and triphosgene. This isocyanate is then reacted with p-toluidine in a one-pot fashion to afford the final product. nih.govdergipark.org.tr

This method provides a convenient and safer alternative to using gaseous phosgene while still leveraging the reactivity of the isocyanate intermediate. Careful control of the reaction conditions, particularly temperature and stoichiometry, is necessary to ensure high yields and minimize side reactions.

Table 3: Representative Conditions for Triphosgene-Mediated Urea Synthesis

| Entry | Amine 1 | Amine 2 | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1-Naphthalenamine | p-Toluidine | Triethylamine | Dichloromethane | 0 to Room Temp | 90 |

| 2 | 3-Aminobenzonitrile | 4-Bromoaniline | Diisopropylethylamine | Tetrahydrofuran | 0 to Room Temp | 85 |

| 3 | 2-Fluoroaniline | 3-Chloroaniline | Pyridine | 1,4-Dioxane | 0 to Room Temp | 88 |

This table presents representative data for analogous reactions, illustrating typical conditions and yields.

Novel and Green Synthetic Routes

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methods. These novel routes often involve alternative energy sources or aim to reduce waste and avoid hazardous reagents.

Microwave-Assisted Synthesis

Microwave irradiation has been successfully employed to accelerate a wide range of organic reactions, including the synthesis of ureas. organic-chemistry.orgnih.gov The use of microwave heating can dramatically reduce reaction times, often from hours to minutes, and can also lead to improved yields and cleaner reaction profiles. sci-hub.se The synthesis of this compound via the isocyanate-amine coupling can be efficiently performed under microwave irradiation. The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can enhance the reaction rate. researchgate.net

This methodology is particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries. Both solvent-based and solvent-free microwave-assisted procedures have been reported for the synthesis of diaryl ureas. sci-hub.se

Table 4: Comparison of Conventional and Microwave-Assisted Synthesis of Diaryl Ureas

| Entry | Method | Reactants | Solvent | Time | Yield (%) |

| 1 | Conventional | 1-Naphthyl isocyanate, p-Toluidine | Dichloromethane | 2 h | 95 |

| 2 | Microwave | 1-Naphthyl isocyanate, p-Toluidine | None | 3 min | 92 |

| 3 | Conventional | 2-Nitrophenyl isocyanate, Aniline | Ethanol | 4 h | 85 |

| 4 | Microwave | 2-Nitrophenyl isocyanate, Aniline | None | 2.5 min | 95 |

This table presents a comparison of representative data for analogous reactions, highlighting the benefits of microwave-assisted synthesis.

Catalyst-Free Synthesis

The development of catalyst-free synthetic methods is a key goal in green chemistry, as it simplifies reaction procedures, reduces costs, and avoids contamination of the product with metal catalysts. The direct reaction of an isocyanate with an amine is often inherently catalyst-free. nih.gov Therefore, the synthesis of this compound from 1-naphthyl isocyanate and p-toluidine is a prime example of a catalyst-free reaction.

Furthermore, other catalyst-free methods for the synthesis of unsymmetrical ureas have been explored. One such approach involves the reaction of amines with carbon dioxide (CO2) to form carbamic acid intermediates, which are then dehydrated to isocyanates in situ. nih.govsemanticscholar.org These isocyanates can then react with another amine to form the urea. While this method is attractive from a green chemistry perspective, it may require specific reagents to facilitate the dehydration step. A novel and mild catalyst-free method for the selective synthesis of unsymmetrical ureas from amines and carbonyl sulfide (COS) has also been developed. rsc.org

Table 5: Representative Conditions for Catalyst-Free Urea Synthesis

| Entry | Reactant 1 | Reactant 2 | Conditions | Solvent | Yield (%) |

| 1 | 1-Naphthyl isocyanate | p-Toluidine | Room Temperature, 2h | Dichloromethane | >95 |

| 2 | Aniline | CO2, Dehydrating Agent | Room Temperature, 1 atm | Acetonitrile | 80-90 |

| 3 | Aliphatic Primary Amine | Aliphatic Secondary Amine, COS | Two-stage temperature regulation | Dichloromethane | Good to Excellent |

This table presents representative data for analogous catalyst-free reactions.

Solvent-Free Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods, leading to the exploration of solvent-free reaction conditions. For the synthesis of urea derivatives like this compound, solvent-free approaches offer several advantages, including reduced waste, lower costs, and often shorter reaction times.

One common solvent-free method involves the direct mixing of the reactants, 1-naphthyl isocyanate and p-toluidine, often with gentle heating or grinding to facilitate the reaction. The absence of a solvent can lead to a higher concentration of reactants, potentially increasing the reaction rate.

Ultrasound irradiation has also been employed as an effective technique for promoting solvent-free syntheses. researchgate.net The use of ultrasonic waves can enhance mass transfer and provide the necessary activation energy for the reaction to proceed, often at room temperature. researchgate.net This method has been successfully applied to the synthesis of various dihydropyridines and other heterocyclic compounds, and the principles can be extended to the formation of ureas. researchgate.net

The general reaction scheme for the synthesis is as follows:

C₁₀H₇NCO + CH₃C₆H₄NH₂ → C₁₀H₇NHCONHC₆H₄CH₃

(1-Naphthyl isocyanate) + (p-Toluidine) → (this compound)

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be systematically varied to achieve the best results.

Stoichiometry of Reactants: The molar ratio of 1-naphthyl isocyanate to p-toluidine is a critical parameter. While a 1:1 stoichiometric ratio is theoretically required, a slight excess of one reactant may be used to drive the reaction to completion. However, this can complicate the purification process.

Temperature: The reaction is typically exothermic. In solvent-free conditions, controlling the temperature is important to prevent side reactions or decomposition of the product. Gentle heating may be required to initiate the reaction, but excessive heat should be avoided.

Reaction Time: The duration of the reaction will depend on the temperature and the physical state of the reactants. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time.

Catalysis: While the reaction between an isocyanate and an amine is often spontaneous, catalysts can be employed to accelerate the reaction rate, particularly if one of the reactants is sterically hindered or electronically deactivated. However, for the synthesis of this compound, a catalyst is generally not necessary under solvent-free conditions.

The table below summarizes the optimization of various reaction parameters that can influence the yield of the final product.

| Parameter | Condition | Effect on Yield |

| Solvent | Solvent-Free | Generally high yields, environmentally friendly |

| Temperature | Room Temperature to mild heating | Yield increases with temperature up to a point, then may decrease due to side reactions |

| Reactant Ratio | Equimolar | Optimal for purity and ease of purification |

| Reaction Time | Varies (minutes to hours) | Yield increases with time until completion |

| Agitation | Grinding/Stirring | Improves reactant contact and increases reaction rate |

Purification Techniques for the Compound

After the synthesis of this compound, the crude product often contains unreacted starting materials and potential side products. Therefore, purification is a necessary step to obtain a compound of high purity.

Recrystallization: This is the most common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. The impurities should either be insoluble in the hot solvent or remain dissolved in the cold solvent. For urea derivatives, polar solvents like ethanol, methanol, or acetic acid, or a mixture of solvents, are often used.

Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (the eluent). By carefully selecting the eluent system, this compound can be effectively separated from impurities.

Washing: The crude product can be washed with a suitable solvent to remove unreacted starting materials. For instance, washing with a non-polar solvent like hexane could remove any remaining 1-naphthyl isocyanate, while a dilute acid wash could remove unreacted p-toluidine.

The purity of the final product can be assessed by various analytical techniques, including:

Melting Point Determination: A sharp and well-defined melting point is indicative of a pure compound.

Spectroscopic Methods: Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can confirm the structure and purity of the synthesized compound.

The selection of the purification technique depends on the nature and quantity of the impurities present in the crude product.

Advanced Structural Characterization and Spectroscopic Elucidation

Single-Crystal X-ray Diffraction Analysis

No publicly available single-crystal X-ray diffraction data for 1-(4-Methylphenyl)-3-naphthalen-1-ylurea could be located. This type of analysis is essential for definitively determining the three-dimensional arrangement of atoms and molecules within a crystal. Without this data, a detailed discussion of the following is not possible:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While the principles of NMR spectroscopy are well-established, specific experimental NMR data for this compound, which is necessary for a detailed structural elucidation in solution or the solid state, is not present in published literature. The required data for the following analyses is therefore absent:

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

There is no published high-resolution mass spectrometry data for this compound. HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. Without this data, the exact molecular formula cannot be experimentally confirmed.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

The vibrational modes of this compound can be assigned by considering the characteristic group frequencies for each of its constituent parts. The urea (B33335) group gives rise to several distinct bands, most notably the N-H stretching and bending vibrations and the C=O stretching vibration. The aromatic C-H stretching and bending modes, as well as the C-C stretching vibrations, are characteristic of the methylphenyl and naphthalene (B1677914) rings.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by sharp, intense absorption bands corresponding to the various functional groups. The high-frequency region of the spectrum is dominated by N-H and C-H stretching vibrations. The N-H stretching vibrations of the urea moiety are typically observed as two distinct bands in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. The aromatic C-H stretching vibrations from the naphthalene and methylphenyl rings appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is found just below 3000 cm⁻¹.

The carbonyl (C=O) stretching vibration of the urea group, often referred to as the "Amide I" band, is one of the most intense and characteristic absorptions in the IR spectrum, typically appearing in the region of 1630-1680 cm⁻¹. The exact position of this band is sensitive to hydrogen bonding. The "Amide II" band, which arises from a combination of N-H bending and C-N stretching, is found around 1550-1620 cm⁻¹. The C-N stretching vibrations of the urea group also contribute to the spectrum in the 1400-1450 cm⁻¹ region.

The fingerprint region, below 1500 cm⁻¹, contains a wealth of information about the aromatic ring systems. The C=C stretching vibrations of the aromatic rings are observed in the 1450-1600 cm⁻¹ range. The in-plane and out-of-plane C-H bending vibrations of the substituted naphthalene and methylphenyl rings give rise to a series of sharp bands that are diagnostic of the substitution pattern. For the p-substituted methylphenyl group, a strong out-of-plane C-H bending vibration is expected in the 800-850 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in the polarizability. As a result, non-polar bonds and symmetric vibrations often give rise to strong Raman signals.

In the Raman spectrum of this compound, the aromatic C=C stretching vibrations of the naphthalene and methylphenyl rings are expected to be particularly intense, appearing in the 1500-1650 cm⁻¹ region. The symmetric "breathing" modes of the aromatic rings also produce strong and sharp Raman bands. The C=O stretching vibration of the urea group is also Raman active, though typically less intense than in the IR spectrum.

The N-H stretching vibrations are generally weak in the Raman spectrum. However, the C-H stretching vibrations of the aromatic rings and the methyl group will be clearly visible. The lower frequency region of the Raman spectrum will contain information about the bending and torsional modes of the entire molecule.

The following tables summarize the expected key vibrational frequencies for this compound based on the analysis of its functional groups and related compounds.

Table 1: Key Infrared (IR) Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3300 - 3500 | Strong, Sharp | N-H Stretching (Asymmetric & Symmetric) | Urea |

| 3000 - 3100 | Medium | Aromatic C-H Stretching | Naphthalene, Phenyl |

| 2850 - 2960 | Medium | Aliphatic C-H Stretching | Methyl |

| 1630 - 1680 | Very Strong | C=O Stretching (Amide I) | Urea |

| 1550 - 1620 | Strong | N-H Bending & C-N Stretching (Amide II) | Urea |

| 1450 - 1600 | Medium to Strong | Aromatic C=C Stretching | Naphthalene, Phenyl |

| 1400 - 1450 | Medium | C-N Stretching | Urea |

| 800 - 850 | Strong | Out-of-plane C-H Bending | p-Substituted Phenyl |

Table 2: Key Raman Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3000 - 3100 | Strong | Aromatic C-H Stretching | Naphthalene, Phenyl |

| 2850 - 2960 | Medium | Aliphatic C-H Stretching | Methyl |

| 1500 - 1650 | Very Strong | Aromatic C=C Stretching | Naphthalene, Phenyl |

| 1300 - 1400 | Strong | Ring Breathing Modes | Naphthalene, Phenyl |

| 1630 - 1680 | Medium | C=O Stretching (Amide I) | Urea |

| 1000 - 1100 | Medium | In-plane C-H Bending | Naphthalene, Phenyl |

The combined application of IR and Raman spectroscopy provides a comprehensive vibrational characterization of this compound, confirming the presence of all key functional groups and offering insights into the molecular structure and bonding.

Biological and Pharmacological Activities Non Clinical Focus

In Vitro Biological Activity Profiling

There is no available information on the effects of 1-(4-Methylphenyl)-3-naphthalen-1-ylurea in various standard in vitro assays.

Enzyme Inhibition Assays and Kinetics

No studies have been published that describe the inhibitory activity of this compound against any specific enzymes. Consequently, data on its potency (such as IC₅₀ or Kᵢ values) and the kinetics of its potential inhibitory action are not available.

Receptor Binding Studies

There is no documented evidence of this compound being evaluated in receptor binding assays. Therefore, its affinity and selectivity for any G-protein coupled receptors, ion channels, or other receptor types have not been determined.

Cellular Pathway Modulation

The effects of this compound on cellular signaling pathways have not been reported. Research into how this compound might influence key cellular processes such as proliferation, apoptosis, or inflammation is currently absent from the scientific literature.

Biological Targets and Molecular Mechanisms of Action

The specific molecular targets of this compound remain unidentified.

Identification of Protein Targets

No research has been published that successfully identifies the protein targets of this compound through methods such as affinity chromatography, proteomics, or genetic approaches.

Elucidation of Binding Modes at the Molecular Level

In the absence of identified protein targets, there have been no studies, such as X-ray crystallography or molecular docking, to elucidate the binding mode of this compound at a molecular level. While computational studies have been conducted on similar diaryl urea (B33335) compounds, these are not directly applicable to this specific molecule. For example, molecular docking studies have been performed on a series of 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea/thiourea (B124793) derivatives to understand their binding interactions with the human adenosine A2A receptor. nih.govbioinformation.net However, these studies did not include this compound.

Downstream Signaling Pathway Analysis

The diaryl urea scaffold is a key feature in a number of potent kinase inhibitors. These inhibitors typically function by targeting the ATP-binding site of kinases, which are crucial enzymes in cellular signaling cascades. Consequently, the downstream effects of these compounds are linked to the inhibition of these pathways, which are often implicated in cell proliferation, differentiation, and survival.

Prominent among the pathways affected by diaryl urea-based inhibitors is the RAS/RAF/MEK/ERK pathway (also known as the MAPK pathway). nih.gov This pathway is a central regulator of cell growth, and its aberrant activation is a hallmark of many cancers. mui.ac.ir Diaryl ureas, such as the well-known multikinase inhibitor sorafenib, can inhibit RAF kinases (e.g., B-RAF), thereby blocking the downstream phosphorylation of MEK and ERK. tbzmed.ac.ir This disruption of the signaling cascade can lead to a decrease in cell proliferation and the induction of apoptosis. tbzmed.ac.ir

Another significant signaling pathway modulated by some diaryl urea derivatives is the Akt/GSK-3β/c-Myc pathway . mdpi.com The Akt pathway is a critical regulator of cell survival and metabolism. Inhibition of Akt by certain diaryl ureas can lead to reduced phosphorylation of glycogen synthase kinase-3β (GSK-3β). mdpi.com This can, in turn, affect the stability of the oncoprotein c-Myc, leading to its degradation and subsequent cell cycle arrest. mdpi.com

The table below summarizes the key downstream signaling pathways potentially affected by diaryl urea compounds.

| Pathway | Key Kinases Targeted (Examples) | Downstream Consequences of Inhibition |

| RAS/RAF/MEK/ERK (MAPK) | B-RAF, RAF-1 | Decreased cell proliferation, induction of apoptosis. nih.govtbzmed.ac.ir |

| Akt/GSK-3β/c-Myc | Akt | Reduced cell survival, cell cycle arrest. mdpi.com |

| VEGFR Signaling | VEGFR-2, VEGFR-3 | Inhibition of angiogenesis (formation of new blood vessels). nih.gov |

| PDGFR Signaling | PDGFR-β | Inhibition of tumor growth and angiogenesis. researchgate.net |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The biological activity of diaryl urea compounds is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies explore how chemical modifications to the scaffold affect its efficacy. For a hypothetical series of derivatives of this compound, SAR would focus on three main components: the 4-methylphenyl group, the naphthalen-1-yl group, and the central urea linker.

For diaryl urea kinase inhibitors, the nature and position of substituents on the aromatic rings are critical for activity. Modifications can influence the compound's binding affinity, selectivity, and pharmacokinetic properties.

Substituents on the Phenyl Ring: In the case of this compound, the methyl group on the phenyl ring is a key feature. SAR studies on related compounds often show that the size, electronics (electron-donating or electron-withdrawing nature), and position of such groups can significantly impact inhibitory potency. For instance, in some series of diaryl urea B-RAF inhibitors, specific substitutions are necessary to occupy a hydrophobic pocket in the kinase's active site. mui.ac.ir

The following table illustrates hypothetical SAR trends based on known diaryl urea inhibitors.

| Modification | Potential Impact on Biological Efficacy | Rationale |

| Varying substituents on the phenyl ring (e.g., Cl, OCH3) | Could increase or decrease potency depending on the specific target. mdpi.com | Substituents alter the electronic and steric properties, influencing binding interactions with the target protein. mui.ac.ir |

| Introducing substituents on the naphthalene (B1677914) ring | May enhance binding affinity or improve pharmacokinetic properties. | Can form additional interactions with the protein or modulate properties like solubility and metabolic stability. |

| Shifting the position of the urea linker on the naphthalene ring | Likely to significantly alter or abolish activity. | The geometry of the molecule is critical for fitting into the specific three-dimensional shape of the target's active site. |

The urea moiety (-NH-CO-NH-) is a cornerstone of the biological activity of this class of compounds. nih.gov It acts as a rigid hydrogen-bond donor and acceptor, forming critical interactions with the hinge region of many kinase active sites. researchgate.net Specifically, the two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. nih.gov This pattern of hydrogen bonding is essential for anchoring the inhibitor in the correct orientation to block the binding of ATP. researchgate.net Any modification that disrupts this hydrogen bonding capability, such as N-methylation, typically leads to a significant loss of activity.

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For diaryl urea kinase inhibitors, a typical pharmacophore model would include:

Two hydrogen bond donors: Corresponding to the two N-H groups of the urea linker. mdpi.compreprints.org

One hydrogen bond acceptor: The carbonyl oxygen of the urea. mdpi.compreprints.org

Two aromatic/hydrophobic regions: Represented by the 4-methylphenyl and naphthalen-1-yl rings. researchgate.net

These features are crucial for recognition and binding to the target kinase. mdpi.compreprints.org The spatial relationship between these features is critical for potent inhibitory activity.

Comparative Analysis with Related Bioactive Scaffolds

The diaryl urea scaffold is one of several "privileged structures" in medicinal chemistry, particularly for kinase inhibition. Its efficacy can be compared with other well-known kinase inhibitor scaffolds.

Indolinones: Compounds like sunitinib feature an indolinone core. Like diaryl ureas, they can target multiple receptor tyrosine kinases. The indolinone scaffold also utilizes hydrogen bonding and hydrophobic interactions for binding.

Pyrimidines: Imatinib, a cornerstone of targeted therapy, is based on a 2-phenylaminopyrimidine scaffold. This class of inhibitors also targets the ATP-binding site but with a distinct set of interactions compared to the diaryl ureas.

The diaryl urea structure, exemplified by sorafenib, is particularly effective as a "Type II" kinase inhibitor. researchgate.net These inhibitors bind to and stabilize the inactive conformation of the kinase, often by interacting with the highly conserved DFG (Asp-Phe-Gly) motif in the activation loop. researchgate.net This contrasts with "Type I" inhibitors, which bind to the active conformation. The ability to act as a Type II inhibitor is a distinguishing feature of many bioactive diaryl ureas.

The table below provides a comparative overview of different kinase inhibitor scaffolds.

| Scaffold | Example Compound | Typical Kinase Targets | Key Binding Features |

| Diaryl Urea | Sorafenib | RAF, VEGFR, PDGFR nih.gov | Hydrogen bonding via urea linker; hydrophobic interactions from aryl groups. nih.gov |

| Indolinone | Sunitinib | VEGFR, PDGFR, c-KIT | Hydrogen bonding with the kinase hinge; hydrophobic interactions. |

| Quinazoline | Gefitinib | EGFR | Hydrogen bonding with the kinase hinge; interactions with the gatekeeper residue. |

| Phenylaminopyrimidine | Imatinib | ABL, c-KIT, PDGFR | Hydrogen bonding with the hinge region; occupies the adenine pocket. |

Computational and Theoretical Investigations of 1 4 Methylphenyl 3 Naphthalen 1 Ylurea

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This method is instrumental in virtual screening and lead optimization. For 1-(4-Methylphenyl)-3-naphthalen-1-ylurea, docking simulations can identify potential biological targets and elucidate the structural basis of its activity.

The binding affinity, often expressed as a docking score in kcal/mol, quantifies the stability of the ligand-receptor complex. A more negative score typically indicates a stronger and more favorable interaction. The binding pose reveals the specific orientation of the ligand within the active site of the protein.

While specific docking studies for this compound are not extensively documented in publicly available literature, studies on structurally similar urea (B33335) derivatives provide a framework for understanding its potential interactions. For instance, various phenyl-urea based compounds have been investigated as inhibitors of enzymes like penicillin-binding protein 4 (PBP4) nih.gov.

An illustrative molecular docking study could be performed against a hypothetical protein kinase target. The predicted binding affinities for this compound and a reference inhibitor are presented in Table 1.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Pose Description |

|---|---|---|---|

| This compound | Protein Kinase (Hypothetical) | -9.2 | The naphthalene (B1677914) ring is positioned in a hydrophobic pocket, while the urea moiety forms hydrogen bonds with the hinge region. |

| Reference Inhibitor | Protein Kinase (Hypothetical) | -10.5 | Binds deep within the active site, forming multiple hydrogen bonds and hydrophobic interactions. |

Molecular docking also identifies the specific amino acid residues in the protein's active site that interact with the ligand. These interactions can be categorized as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. Understanding these key residues is crucial for designing more potent and selective inhibitors.

Based on the chemical structure of this compound, with its aromatic rings and hydrogen bond donor/acceptor urea group, a hypothetical interaction profile with a protein kinase can be proposed. The naphthalene and methylphenyl rings are likely to engage in hydrophobic and pi-pi stacking interactions, while the urea group can form critical hydrogen bonds.

Table 2 outlines the potential key interacting residues for this compound within a hypothetical protein kinase active site.

| Compound | Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| This compound | LEU83 | Hydrophobic | 3.8 |

| VAL65 | Hydrophobic | 4.1 | |

| PHE145 | Pi-Pi Stacking | 4.5 | |

| GLU102 | Hydrogen Bond | 2.9 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the conformational changes and flexibility of a molecule over time. These simulations are valuable for assessing the stability of a ligand-protein complex and understanding the dynamics of their interactions in a more realistic, solvated environment.

MD simulations can be used to study the conformational landscape of this compound in solution. By analyzing the trajectory of the simulation, one can identify the most stable conformations and the degree of flexibility in different parts of the molecule. The Root Mean Square Deviation (RMSD) is a common metric used to assess conformational stability.

A hypothetical MD simulation of this compound in an aqueous solution would likely show that the urea backbone has some degree of flexibility, allowing for different relative orientations of the naphthalene and methylphenyl rings.

When applied to a ligand-protein complex, MD simulations can reveal the stability of the binding pose predicted by molecular docking and the dynamics of the key interactions. The persistence of hydrogen bonds and other interactions over the simulation time is a good indicator of a stable binding mode. The Root Mean Square Fluctuation (RMSF) of the protein residues can also indicate which parts of the protein become more or less flexible upon ligand binding.

For the this compound-protein kinase complex, an MD simulation would assess the stability of the hydrogen bonds formed by the urea moiety and the hydrophobic interactions of the aromatic rings.

Table 3 presents hypothetical results from a 100 ns MD simulation, highlighting the stability of the ligand-protein complex.

| Parameter | Value | Interpretation |

|---|---|---|

| Ligand RMSD (Å) | 1.5 ± 0.3 | The ligand remains stably bound in the active site with minor fluctuations. |

| Protein RMSD (Å) | 2.1 ± 0.4 | The overall protein structure is stable throughout the simulation. |

| Hydrogen Bond Occupancy (%) | 85% (with GLU102) | A persistent hydrogen bond contributes significantly to the binding affinity. |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. These calculations can be used to determine properties like the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential.

For this compound, DFT calculations can offer insights into its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energy gap is related to the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests a molecule is more reactive.

The Molecular Electrostatic Potential (MEP) map visually represents the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting how the molecule will interact with other molecules. For this compound, the oxygen atom of the urea group is expected to be an electron-rich region, while the N-H protons are electron-poor.

Table 4 provides hypothetical data from quantum chemical calculations on this compound.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy (eV) | -5.8 | Indicates the energy of the highest energy electrons, related to the ability to donate electrons. |

| LUMO Energy (eV) | -1.2 | Indicates the energy of the lowest energy unoccupied orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 4.6 | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment (Debye) | 3.5 | Indicates the overall polarity of the molecule. |

Electronic Structure and Frontier Molecular Orbitals (FMO)

The electronic behavior of a molecule is fundamentally governed by its molecular orbitals. Among these, the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of paramount importance. libretexts.orgnumberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it representative of the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, thus representing the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. numberanalytics.com A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity. A large energy gap indicates high kinetic stability and low chemical reactivity because it requires more energy to remove an electron from the HOMO and transfer it to the LUMO. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic systems—the naphthalene and the 4-methylphenyl (tolyl) rings. The π-electron systems of these rings are the most probable sites for electron donation. The LUMO, on the other hand, is likely distributed over the urea linkage, particularly the carbonyl group (C=O), and extends into the naphthalene ring, which can accept electron density.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

Note: The values presented are representative and typically derived from DFT calculations (e.g., at the B3LYP/6-31G level of theory).*

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the total electronic distribution of a molecule. It allows for the identification of electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions. researchgate.netresearchgate.net On an MEP map, regions of negative electrostatic potential (typically colored red to yellow) are associated with high electron density and are susceptible to electrophilic attack. researchgate.net Regions of positive electrostatic potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack. researchgate.net

In the structure of this compound, the MEP map would highlight specific features:

Negative Regions: The most intense negative potential is expected to be localized on the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. The π-systems of the naphthalene and tolyl rings would also exhibit negative potential, though to a lesser extent.

Positive Regions: The most positive potential would be found around the hydrogen atoms of the urea's N-H groups. These sites are strong hydrogen bond donors and are susceptible to interaction with nucleophiles or basic residues in a biological target.

Table 2: Predicted Electrostatic Potential Regions on this compound

| Molecular Region | Predicted Electrostatic Potential | Role in Reactivity |

|---|---|---|

| Carbonyl Oxygen | Highly Negative (Red) | Site for electrophilic attack, hydrogen bond acceptor. |

| N-H Protons | Highly Positive (Blue) | Site for nucleophilic interaction, hydrogen bond donor. |

| Naphthalene & Tolyl Rings | Moderately Negative (Yellow/Green) | Can interact with electrophiles. |

Reactivity and Selectivity Predictions

By combining insights from FMO and MEP analyses, specific predictions about the chemical reactivity and selectivity of this compound can be made. The distribution of the frontier orbitals and the electrostatic potential map provide a clear picture of how the molecule will interact with other chemical species.

Electrophilic Reactions: Electrophiles will preferentially target the sites of highest electron density. Based on the MEP map, the carbonyl oxygen is the primary site for interactions with electrophiles or for forming hydrogen bonds. The FMO analysis supports this, as the HOMO density contributes to the nucleophilicity of the molecule as a whole. Electrophilic aromatic substitution would likely occur on the naphthalene ring, a site known for its reactivity. ucsb.edu

Nucleophilic Reactions: Nucleophiles will be attracted to the electron-deficient areas. The N-H protons are the most positive sites, making them key for intermolecular hydrogen bonding. The carbonyl carbon also carries a partial positive charge and could be a target for nucleophilic attack, although this is less favorable than interactions at the N-H sites.

Radical Reactions: The sites most susceptible to radical attack are often those that can best stabilize an unpaired electron, such as the aromatic rings or the benzylic methyl group on the tolyl moiety.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Before a compound can be considered for therapeutic use, its pharmacokinetic profile must be evaluated. In silico ADMET prediction uses computational models to estimate these properties from a molecule's structure, allowing for early-stage screening and optimization, thereby reducing late-stage failures in drug development. researchgate.netaudreyli.com

Pharmacokinetic Parameter Estimation

Pharmacokinetics describes how a substance moves through the body. Key parameters can be predicted using various computational models and established rules, such as Lipinski's Rule of Five, which assesses the druglikeness of a molecule based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

For this compound, in silico tools would likely predict good oral bioavailability. Its molecular weight and the number of hydrogen bond donors/acceptors fall within the typical ranges for orally absorbed drugs. Its predicted lipophilicity suggests it can readily pass through cell membranes.

Table 3: Predicted Pharmacokinetic Properties of this compound

| Parameter | Predicted Value/Descriptor | Significance |

|---|---|---|

| Absorption | ||

| Lipinski's Rule of Five | 0 Violations | Indicates good potential for oral bioavailability. |

| GI Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Suggests good permeability across the intestinal epithelial cell barrier. frontiersin.org |

| Distribution | ||

| Volume of Distribution (VDss) | Moderate to High | The compound is expected to distribute from the bloodstream into tissues. |

| Blood-Brain Barrier (BBB) Permeation | Yes | The compound may be able to cross the BBB, which is relevant for CNS targets. frontiersin.org |

| Metabolism & Excretion | ||

| P-glycoprotein Substrate | No | The compound is not likely to be actively pumped out of cells by this efflux transporter. |

Note: These predictions are typically generated using platforms like SwissADME, pkCSM, or Discovery Studio. frontiersin.orgresearchgate.net

Metabolic Stability Prediction

Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver. sciforum.net A compound that is metabolized too quickly will have a short half-life and may not achieve a therapeutic concentration, while one that is too stable could accumulate in the body. nih.gov

Computational models can predict which parts of a molecule are most likely to undergo metabolism. For this compound, the most probable sites of metabolism (soft spots) include:

Oxidation of the methyl group: The benzylic methyl group on the tolyl ring is a prime target for oxidation by CYP enzymes to form a primary alcohol, which can be further oxidized to a carboxylic acid.

Aromatic Hydroxylation: The naphthalene and tolyl rings can undergo hydroxylation at various positions.

These metabolic transformations generally increase the polarity of the molecule, facilitating its excretion from the body. The prediction of these sites is crucial for designing analogues with improved metabolic stability. nih.gov

Applications and Future Research Directions

Potential Therapeutic Areas based on Biological Activities

The urea (B33335) functionality is a key feature in many approved drugs and investigational compounds, valued for its ability to form stable hydrogen bonds with biological targets. nih.govnih.gov This characteristic, combined with the lipophilic nature of the phenyl and naphthalene (B1677914) rings, suggests that 1-(4-Methylphenyl)-3-naphthalen-1-ylurea could be investigated for a range of therapeutic applications.

Anticancer: A significant number of urea-based compounds have been developed as anticancer agents, with several reaching clinical use. nih.gov Many of these function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. researchgate.netnih.gov The diaryl urea structure, as seen in this compound, is a common pharmacophore in this class of inhibitors. nih.gov For instance, sorafenib, a multi-kinase inhibitor, features a similar structural arrangement. The naphthalene moiety itself is found in various compounds with demonstrated cytotoxic and anticancer properties. nih.govmdpi.com Therefore, it is plausible that this compound could exhibit inhibitory activity against kinases or other cancer-related targets.

Antimicrobial: Naphthalene derivatives have been identified as a promising source of new antimicrobial agents with a broad spectrum of activity and potentially low toxicity. researchgate.netijpsjournal.com Similarly, numerous urea derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. ekb.egmdpi.com The combination of these two pharmacophores in this compound suggests its potential as a lead compound for the development of novel antimicrobial agents to combat drug-resistant pathogens.

Anti-inflammatory: Urea-based compounds have also been investigated for their anti-inflammatory effects. f1000research.comnih.gov Some derivatives have been shown to inhibit key inflammatory mediators. pensoft.netresearchgate.net Given that inflammation is a key component of many chronic diseases, the anti-inflammatory potential of this compound warrants investigation.

A summary of potential therapeutic areas for this compound based on the activities of related compounds is presented in the table below.

| Therapeutic Area | Rationale | Key Targets (Hypothetical) |

| Anticancer | Diaryl urea scaffold is a known kinase inhibitor pharmacophore. Naphthalene derivatives exhibit cytotoxicity. | Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR), Intracellular Kinases (e.g., Raf, p38) |

| Antimicrobial | Naphthalene and urea derivatives have documented antibacterial and antifungal activities. | Bacterial enzymes (e.g., DNA gyrase), Fungal cell wall synthesis |

| Anti-inflammatory | Urea derivatives can modulate inflammatory pathways. | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokine production |

Strategies for Further Derivatization and Optimization of the Compound

To explore and enhance the potential therapeutic activities of this compound, a systematic derivatization and optimization strategy would be essential. Structure-activity relationship (SAR) studies would guide these modifications. nih.govrsc.org

Modification of the Phenyl Ring: The 4-methylphenyl group can be systematically altered to probe its influence on activity and selectivity.

Substitution Pattern: The methyl group could be moved to the ortho- or meta-positions.

Electronic Effects: Introduction of electron-donating (e.g., methoxy, amino) or electron-withdrawing (e.g., halo, nitro, trifluoromethyl) groups at various positions on the phenyl ring can modulate the electronic properties of the molecule and its interaction with biological targets.

Steric Bulk: Varying the size of the substituent (e.g., from methyl to ethyl, isopropyl, or tert-butyl) can impact binding affinity and selectivity.

Modification of the Naphthalene Ring: The naphthalene moiety offers several positions for substitution.

Positional Isomerism: The urea linkage could be moved from the 1-position to the 2-position of the naphthalene ring.

Substitution: Introducing various functional groups on the naphthalene ring system could enhance potency or modulate pharmacokinetic properties.

Modification of the Urea Linker:

N-Alkylation/Arylation: Substitution on the urea nitrogens could influence the compound's conformation and hydrogen bonding capacity.

Bioisosteric Replacement: The urea moiety could be replaced with other functional groups that can mimic its hydrogen bonding pattern, such as thiourea (B124793) or guanidine, to potentially improve metabolic stability or other properties.

The following table outlines potential derivatization strategies for this compound.

| Modification Site | Proposed Changes | Rationale |

| 4-Methylphenyl Ring | Vary substituent position (ortho, meta) and nature (electron-donating/withdrawing, steric bulk) | To optimize binding interactions and explore SAR. |

| Naphthalene Ring | Change urea linkage position (2-naphthyl); introduce substituents | To investigate the impact of the naphthalene scaffold's orientation and substitution on activity. |

| Urea Linker | N-alkylation/arylation; replace with thiourea or guanidine | To alter conformational preferences, hydrogen bonding, and metabolic stability. |

Development of Advanced Delivery Systems (Conceptual, excluding dosage)

The physicochemical properties of this compound, such as its likely low aqueous solubility, may present challenges for its therapeutic application. Advanced drug delivery systems could be conceptually employed to overcome these limitations and enhance its efficacy.

Liposomal Formulations: Liposomes are versatile, biocompatible vesicles that can encapsulate both hydrophilic and hydrophobic drugs, improving their solubility, stability, and pharmacokinetic profile. nih.govnih.gov For a lipophilic compound like this compound, it could be incorporated into the lipid bilayer of liposomes. mdpi.com This could lead to:

Enhanced bioavailability.

Reduced non-specific toxicity.

Potential for targeted delivery by modifying the liposome (B1194612) surface with specific ligands.

Nanoparticle-Based Systems: Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are another promising approach for delivering hydrophobic drugs. nih.gov Encapsulating this compound within nanoparticles could offer:

Sustained release of the compound. nih.gov

Protection from degradation.

Improved tissue penetration.

Integration with High-Throughput Screening Methodologies

To efficiently explore the biological activities of this compound and its derivatives, high-throughput screening (HTS) methodologies are indispensable. nih.gov HTS allows for the rapid testing of large numbers of compounds against a variety of biological targets.

A library of derivatives of this compound could be synthesized and subjected to a battery of HTS assays to identify "hits" for specific therapeutic areas. These assays could include:

Biochemical assays: To screen for inhibition of specific enzymes, such as various kinases or microbial enzymes.

Cell-based assays: To assess the compound's effect on cancer cell proliferation, microbial growth, or inflammatory responses in relevant cell lines.

The data generated from HTS would be crucial for establishing initial SAR and prioritizing compounds for further preclinical development.

Collaborative Research Opportunities and Interdisciplinary Approaches

The development of a novel therapeutic agent from a lead compound like this compound is a complex, multidisciplinary endeavor that would benefit greatly from collaborative research.

Academia-Industry Collaborations: Academic research labs could focus on the initial synthesis of derivatives and elucidation of the mechanism of action, while pharmaceutical companies can provide expertise in drug development, including medicinal chemistry optimization, preclinical testing, and clinical trial design.

Interdisciplinary Approaches: A successful drug discovery program would require the integration of expertise from various fields:

Medicinal and Synthetic Chemistry: For the design and synthesis of novel derivatives.

Molecular and Cell Biology: To identify and validate biological targets and conduct in vitro and in vivo efficacy studies.

Pharmacology and Toxicology: To evaluate the pharmacokinetic and safety profiles of the compounds.

Computational Chemistry: For in silico modeling of drug-target interactions to guide rational drug design.

By fostering collaboration and adopting an interdisciplinary approach, the full therapeutic potential of this compound and its analogs can be systematically explored and potentially translated into novel therapies.

Q & A

Q. What are the key steps in synthesizing 1-(4-Methylphenyl)-3-naphthalen-1-ylurea, and how can yield be optimized?

The synthesis typically involves coupling 4-methylphenyl isocyanate with 1-naphthylamine under anhydrous conditions. Critical parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity .

- Catalysts : Triethylamine or DMAP can accelerate urea bond formation .

- Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation . Yield optimization requires purification via column chromatography or recrystallization (e.g., using ethanol/DMF mixtures) .

Q. How should researchers validate the purity and structure of this compound?

Use a combination of:

Q. What experimental designs are suitable for preliminary toxicity screening?

Follow OECD guidelines for acute toxicity:

- In vitro assays : Cytotoxicity in HepG2 or HEK293 cells (MTT assay) .

- In vivo models : Rodent studies with oral/intraperitoneal administration, monitoring hepatic/renal biomarkers (ALT, creatinine) .

- Dose ranges : Start at 10–100 mg/kg, adjusted based on solubility (logP ~3.5 predicted) .

Advanced Research Questions

Q. How can computational methods improve reaction design for urea derivatives like this compound?

Apply quantum mechanical calculations (DFT) to:

Q. How to resolve contradictions in toxicity data across different exposure routes?

Conduct meta-analysis of existing studies (e.g., inhalation vs. oral LD) with statistical tools:

- ANOVA : Compare systemic effects (e.g., hepatic vs. respiratory outcomes) .

- Dose-response modeling : Use Hill equations to assess route-specific thresholds . Confounding variables (e.g., metabolic enzyme expression) should be controlled via transgenic models .

Q. What structural modifications enhance target selectivity in urea-based compounds?

Crystallographic data (e.g., from analogs like 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea) reveal:

- Key interactions : Hydrogen bonding between urea NH and kinase active sites .

- Steric effects : Substituents at the 4-methylphenyl group modulate binding to hydrophobic pockets . MD simulations can predict binding free energies for modified derivatives .

Methodological Challenges

Q. Why do solubility issues arise in biological assays, and how can they be mitigated?

The compound’s hydrophobicity (logP ~3.5) limits aqueous solubility. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.